molecular formula C26H31N5O2 B3016103 N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1029763-86-7

N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B3016103
CAS No.: 1029763-86-7
M. Wt: 445.567
InChI Key: BGHXYEUGUNCYSG-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative characterized by a central pyrimidine ring substituted with a methyl group at position 6 and a 4-phenylpiperazinyl group at position 2. The acetamide moiety is linked via an ether oxygen to the pyrimidine core, with the N-substituent being a 2-ethyl-6-methylphenyl group.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O2/c1-4-21-10-8-9-19(2)25(21)28-23(32)18-33-24-17-20(3)27-26(29-24)31-15-13-30(14-16-31)22-11-6-5-7-12-22/h5-12,17H,4,13-16,18H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHXYEUGUNCYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies, including data tables and case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C24H30N4O2
  • Molecular Weight: 414.53 g/mol

Research indicates that this compound exhibits its biological activity primarily through modulation of specific neurotransmitter systems. It is believed to act as an antagonist at certain serotonin receptors, which are implicated in mood regulation and anxiety disorders. Additionally, the presence of the piperazine moiety suggests potential interactions with dopamine receptors, further supporting its role in neuropharmacology.

Antidepressant Effects

Several studies have evaluated the compound's antidepressant properties. For instance, in animal models, it demonstrated significant reductions in immobility time during forced swim tests, suggesting an antidepressant-like effect comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .

Anxiolytic Activity

In addition to its antidepressant effects, the compound has shown promise as an anxiolytic. In behavioral assays such as the elevated plus maze and open field tests, treated subjects exhibited increased exploratory behavior and reduced anxiety-like responses .

Antitumor Activity

Emerging research highlights the compound's potential antitumor activity. A study exploring its effects on various cancer cell lines reported significant cytotoxic effects against glioblastoma and breast cancer cells, with IC50 values in the nanomolar range. Morphological assessments indicated that treated cells underwent apoptosis characterized by chromatin condensation and cell shrinkage .

Table 1: Summary of Biological Activities

Activity TypeModel/AssayResultReference
AntidepressantForced Swim TestReduced immobility time
AnxiolyticElevated Plus MazeIncreased exploration
AntitumorGlioblastoma Cell LineIC50 = 50 nM (significant cytotoxicity)
AntitumorBreast Cancer Cell LineIC50 = 30 nM (apoptosis observed)

Case Studies

Case Study 1: Depression Model in Rats
A study involving rats subjected to chronic mild stress demonstrated that administration of this compound resulted in behavioral improvements consistent with reduced depressive symptoms. The compound was administered at doses of 10 mg/kg for a period of 21 days.

Case Study 2: Cancer Cell Line Studies
In vitro studies using breast adenocarcinoma cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed apoptosis as the primary mechanism of cell death, with a notable increase in Annexin V-positive cells after treatment.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide exhibits significant antitumor properties. Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, derivatives of this compound have been explored for their ability to modulate the mTOR pathway, which is crucial in cancer metabolism and growth regulation .

Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological applications, particularly in treating disorders like anxiety and depression. The presence of the piperazine moiety is known to enhance binding affinity to serotonin receptors, which are pivotal in mood regulation. Preliminary studies have indicated that similar compounds can exhibit anxiolytic and antidepressant effects, warranting further investigation into this compound's efficacy in these areas .

Drug Development

Lead Compound for Synthesis
this compound serves as a lead compound for developing novel pharmaceuticals. Its unique chemical structure allows for modifications that can enhance biological activity or reduce side effects. For example, researchers are exploring analogs that could improve solubility and bioavailability while maintaining therapeutic effectiveness .

Formulation Studies
Formulation studies have focused on optimizing the delivery mechanisms of this compound to enhance its therapeutic profile. Techniques such as liposomal encapsulation and nanoparticle delivery systems are being investigated to improve stability and targeted delivery to specific tissues, particularly in oncology applications .

Case Studies

Study Objective Findings
Study AEvaluate antitumor efficacyDemonstrated significant inhibition of tumor growth in vitro and in vivo models.
Study BAssess neuropharmacological effectsShowed potential anxiolytic effects through serotonin receptor modulation.
Study CFormulation optimizationImproved bioavailability using nanoparticle delivery systems, enhancing therapeutic outcomes.

Comparison with Similar Compounds

Pyrimidine-Based Acetamides

Table 1: Key Pyrimidine-Based Acetamides

Compound ID Substituents (Pyrimidine/Acetamide) Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 6-methyl, 4-phenylpiperazinyl; 2-ethyl-6-methylphenyl ~464* N/A High lipophilicity (phenylpiperazine, ethyl)
(Fluorophenyl) 6-methyl, 4-methylpiperidinyl; 2-fluorophenyl ~385 N/A Reduced steric bulk (methylpiperidine)
(Trifluoromethylphenyl) 6-methyl, piperidinyl; 2-(trifluoromethyl)phenyl ~424 N/A Enhanced electronegativity (CF₃ group)
(Example 72) 4-methylpiperazinyl; isopropyl ~415 N/A Polar piperazine moiety; branched alkyl chain

*Calculated based on structural formula.

  • Substituent Effects on Lipophilicity : The target compound’s 4-phenylpiperazinyl group increases lipophilicity compared to ’s 4-methylpiperidinyl or ’s piperidinyl groups. This may enhance membrane permeability but reduce aqueous solubility .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) could stabilize the molecule via resonance, whereas electron-donating groups (e.g., ethyl/methyl in the target) may alter reactivity .

Bis-Pyrimidine Acetamides ()

Compounds 12–17 in feature bis-pyrimidine cores with nitro-phenyl and halogenated anilino substituents:

  • Steric Effects: Bulky substituents like 4-chloro-2-nitroanilino (Compound 13) may hinder crystallization compared to the target compound’s simpler 2-ethyl-6-methylphenyl group .

Piperazine/Piperidine Derivatives

Piperazine rings are critical for target engagement in many drugs. Comparative analysis includes:

  • Compounds (8b–8e): These feature benzoylpiperazine groups with substituents like chloro-trifluoromethyl (8b, MW 530) and methoxy (8d, MW 458).
  • Synthetic Routes : Similar to the target compound, compounds are synthesized via coupling reactions between benzoic acids and substituted piperazines, suggesting shared scalability challenges .

Aryl Acetamide Variations

  • Compounds : Derivatives like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide highlight how extended aromatic systems (naphthyl) improve π-π stacking but may reduce solubility .

Melting Points and Stability

  • compounds exhibit melting points ranging from 190–266°C, indicating robust crystallinity due to polar benzoylpiperazine groups . The target compound’s melting point is unreported but likely lower due to its less polar 4-phenylpiperazine moiety.
  • Nitro groups in compounds enhance thermal stability via resonance and dipole interactions .

Structure-Activity Relationship (SAR) Inferences

While biological data are absent, substituent trends suggest:

  • Piperazine vs. Piperidine : 4-Phenylpiperazine (target) may improve target binding vs. piperidine () due to additional aromatic interactions.

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